molecular formula C21H26FN3O2S B2886287 2-(Cyclopentylthio)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1706232-45-2

2-(Cyclopentylthio)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2886287
CAS No.: 1706232-45-2
M. Wt: 403.52
InChI Key: IJFVNRUYIFOYIN-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex synthetic molecule. Its intricate structure hints at potential applications across multiple scientific disciplines including chemistry, biology, and medicine. Let's delve deeper into its synthesis, reactions, and uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step process:

  • Formation of the 2-fluorophenyl-1,2,4-oxadiazole: : Starting with a 2-fluorophenylhydrazine derivative and combining it with a suitable carboxylic acid derivative under acidic or basic conditions.

  • Formation of the piperidine intermediate: : This involves the alkylation of piperidine with a suitable halomethyl derivative of the oxadiazole.

  • Thiol addition: : The final step is adding the cyclopentyl thiol group to an appropriate α-haloketone, which forms the ethanone backbone.

Industrial Production Methods

Scaled-up production might involve optimizing these steps, employing continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can form sulfoxides or sulfones under controlled conditions using mild oxidizing agents.

  • Reduction: : Selective reduction might target the oxadiazole ring or any carbonyl groups present, utilizing agents like sodium borohydride.

  • Substitution: : The fluorophenyl moiety can participate in nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

  • Oxidation: : m-CPBA for forming sulfoxides.

  • Reduction: : NaBH4 for selective reductions.

  • Substitution: : Sodium amide (NaNH2) in liquid ammonia for aromatic substitutions.

Major Products Formed

These reactions lead to diverse products like sulfoxides, sulfones, and substituted aromatic compounds depending on the reagents and conditions.

Scientific Research Applications

Chemistry

  • Ligand design: : Given its heterocyclic structure, it can serve as a ligand in coordination chemistry.

  • Organic synthesis: : Useful intermediate for synthesizing other complex molecules.

Biology

  • Enzyme inhibition: : Potential as a selective inhibitor for certain enzyme classes given its unique structural motifs.

Medicine

  • Pharmaceutical research: : Investigated for activity against specific targets like neurotransmitter receptors due to its piperidine and oxadiazole components.

Industry

  • Material science: : May be explored for creating advanced materials due to its stability and diverse reactivity.

Mechanism of Action

The specific mechanism depends on the biological target:

  • Molecular targets: : Could involve binding to enzyme active sites or receptor binding pockets.

  • Pathways involved: : Modulation of enzymatic activity or receptor signaling pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylthio)-1-(piperidin-1-yl)ethanone: : Lacks the oxadiazole group.

  • 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone: : Lacks the cyclopentylthio group.

Uniqueness

  • Structural complexity: : The combination of the piperidine, oxadiazole, and cyclopentylthio groups is unique, providing distinct chemical and biological properties.

  • Functional versatility: : The compound's varied functional groups make it versatile for numerous applications across different fields.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2S/c22-18-10-4-3-9-17(18)21-23-19(27-24-21)12-15-6-5-11-25(13-15)20(26)14-28-16-7-1-2-8-16/h3-4,9-10,15-16H,1-2,5-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVNRUYIFOYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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